![molecular formula C18H12N2O3S B2991840 Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-33-8](/img/structure/B2991840.png)
Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C18H12N2O3S . It is a versatile compound with various applications in scientific research. Its unique structure allows it to be utilized in the synthesis of novel pharmaceuticals, agrochemicals, and materials for optoelectronic devices.
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . A common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate” is based on the benzo[b]thiophene nucleus, which is a five-membered ring made up of one sulfur atom . This structure is further modified with the addition of a cyanobenzamido group at the 3-position and a carboxylate group at the 2-position .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . They can be used to develop drugs that help reduce inflammation in the body.
Anti-Psychotic Applications
Thiophene-based compounds have shown potential as anti-psychotic drugs . They could be used in the treatment of various mental disorders.
Anti-Arrhythmic Effects
Thiophene derivatives can also act as anti-arrhythmic agents . They could be used in the development of drugs for treating heart rhythm disorders.
Anti-Anxiety Medication
Thiophene-based compounds have shown potential in the treatment of anxiety disorders . They could be used to develop new anti-anxiety medications.
Anti-Fungal Applications
Thiophene derivatives have been reported to possess anti-fungal properties . They could be used in the development of new anti-fungal medications.
Antioxidant Properties
Thiophene derivatives have been reported to possess antioxidant properties . They could be used in the development of drugs that help protect the body from damage caused by harmful molecules called free radicals.
Anti-Mitotic Effects
Thiophene derivatives can also act as anti-mitotic agents . They could be used in the development of drugs for treating cancer by inhibiting cell division.
Anti-Microbial Applications
Thiophene derivatives have been reported to possess anti-microbial properties . They could be used in the development of new anti-microbial medications.
Future Directions
The future directions for “Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate” could involve further exploration of its potential applications in various fields, such as pharmaceuticals, agrochemicals, and optoelectronic devices. Additionally, further studies could be conducted to explore its biological activities and mechanisms of action .
properties
IUPAC Name |
methyl 3-[(4-cyanobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-23-18(22)16-15(13-4-2-3-5-14(13)24-16)20-17(21)12-8-6-11(10-19)7-9-12/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSRUPKCEMWSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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